2-Chlorobenzyl alcohol
Overview
Description
2-Chlorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, where a chlorine atom is substituted at the second position of the benzene ring. It is a compound of interest due to its potential applications in various fields, including pharmaceuticals, where it is known for its antimicrobial properties .
Synthesis Analysis
The synthesis of this compound can be achieved through the reduction of 2-chlorobenzaldehyde using potassium borohydride in a mixture of alcohol and water, yielding a high 95% product . This process is optimized under specific conditions, such as a mole ratio of potassium borohydride to 2-chlorobenzaldehyde of 0.3/1, a water to alcohol volume ratio of 1/2.7, and a temperature range of 10-35°C. Additionally, the compound can be synthesized via Knoevenagel condensation reactions, as demonstrated in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied. For instance, the molecular structure of 2-chlorobenzaldehyde, a precursor to this compound, has been analyzed by gas-phase electron diffraction, revealing the presence of cis and trans conformers . Furthermore, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a derivative of this compound, has been determined, providing insights into the orthorhombic space group and unit cell parameters .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be involved in the formation of cation radicals, as seen in the study of 2-chloro-1,4-dimethoxybenzene, where the cation radical mediates the oxidation of anisyl alcohol . The compound's reactivity is also highlighted in the synthesis of other derivatives, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through reactions like Knoevenagel condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its antimicrobial activity, which makes it a valuable compound in pharmaceutical applications . The crystal structure analysis provides additional information on its density and molecular packing, which are essential for understanding its behavior in solid-state . The study of related compounds, such as 2,4-dichlorobenzyl alcohol, also contributes to the overall understanding of the physical and chemical properties of chlorobenzyl alcohols .
Scientific Research Applications
In Organic Chemistry Education : The Cannizzaro reaction demonstrates the conversion of 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol, providing a model for teaching green chemistry in undergraduate laboratories (Phonchaiya et al., 2009).
In Chemical Synthesis Processes : Studies on the conversion of benzyl chlorides to corresponding alcohols via benzoates, including this compound, reveal insights into process development aspects like kinetic studies and material balance for the laboratory batch process (S. R. J. and S. B. Sawant, 2000).
In Photocatalytic Oxidation : Research on the photocatalytic oxidation of various benzyl alcohols, including 4-chlorobenzyl alcohol, into aldehydes using titanium dioxide under visible light irradiation highlights its role in photocatalysis (Higashimoto et al., 2009).
In Peptide Chemistry : The synthesis of N-(2-Chlorobenzyloxycarbonyloxy)-succinimide, an important peptide protecting reagent, involves starting from this compound, illustrating its application in peptide synthesis (Zhao Hong-liang, 2009).
In Crystal Dynamics Studies : The phase transitions and crystal dynamics of p-chlorobenzyl alcohol were investigated using 2H NMR and differential scanning calorimetry, contributing to the understanding of crystal behavior and dynamics (Mizuno et al., 2002).
In Organic Reaction Mechanisms : Research involving the reaction of this compound with arylacetonitriles in the presence of LDA proposes a mechanism for the synthesis of various organic compounds, highlighting its role in understanding organic reaction mechanisms (Wang et al., 1998).
In Drug Synthesis : The preparation of tamoxifen, an anti-cancer drug, involves the reaction of chlorobenzyl alcohols, including the use of this compound as an intermediate, demonstrating its role in pharmaceutical synthesis (Yus et al., 2003).
In Green Chemistry : Studies on the oxidation of 4-chlorobenzyl alcohol in micellar media using Cr(VI) contribute to green chemistry by exploring environmentally friendly oxidation methods (Rakshit et al., 2020).
In Antimicrobial Research : The antimicrobial properties of various chlorobenzyl alcohols, including 2,4-dichlorobenzyl alcohol, have been investigated, indicating its potential in developing antibacterial and antifungal agents (Carter et al., 1958).
In Photocatalytic Reduction : Research on the Meerwein–Ponndorf–Verley-type reduction over a TiO2 photocatalyst in alcohol, involving p-chlorobenzyl alcohol, highlights its application in photocatalytic hydrogenation processes (Fukui et al., 2016).
Mechanism of Action
Target of Action
2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . The primary targets of this compound are the bacterial and viral pathogens present in the mouth and throat.
Mode of Action
It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This interaction with its targets leads to their inactivation, thereby exerting its antiseptic properties.
Biochemical Pathways
It is known that alcohols can react with a hydrogen halide to produce an alkyl halide and water . This reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .
Pharmacokinetics
It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to be well-absorbed in the oral cavity and throat.
Result of Action
The result of the action of this compound is the reduction of bacterial and viral load in the mouth and throat, leading to relief from symptoms of infection . It has been shown to generate reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of other substances and the pH of the environment. No special environmental precautions are required for its use . It is water-soluble and may spread in water systems , suggesting that its action, efficacy, and stability could be influenced by the hydration status of the environment.
properties
IUPAC Name |
(2-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYQPPXEXWRMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075132 | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17849-38-6, 29349-22-2 | |
Record name | 2-Chlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, ar-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzenemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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